Dimethyl(octyl)(3-sulfopropyl)azanium
Description
Dimethyl(octyl)(3-sulfopropyl)azanium, also known as sulfobetaine-8 (SB3-8) or ZWITTERGENT 3-08, is a zwitterionic detergent widely used in biochemical and biotechnological applications. Its molecular structure comprises an octyl hydrophobic chain, a dimethylammonium group (positively charged), and a sulfopropyl moiety (negatively charged), enabling it to stabilize membrane proteins while maintaining their native conformation . The compound is classified as a sulfobetaine due to its zwitterionic nature, balancing hydrophilic and hydrophobic properties. Key characteristics include:
Properties
Molecular Formula |
C13H30NO3S+ |
|---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
dimethyl-octyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3/p+1 |
InChI Key |
QZRAABPTWGFNIU-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt typically involves the reaction of octylamine with 1,3-propanesultone. The reaction proceeds as follows:
Step 1: Octylamine is reacted with 1,3-propanesultone in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Step 2: The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent such as diethyl ether.
Step 3: The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reactions are carried out in aqueous or organic solvents under mild conditions.
Ion-Exchange Reactions: These reactions involve the exchange of the sulfonate group with other anions in the presence of ion-exchange resins or solutions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting with hydroxide ions can produce the corresponding alcohol, while reacting with amines can yield substituted amines .
Scientific Research Applications
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt has a wide range of applications in scientific research:
Chemistry: Used as a mild solubilizer for plasma membranes and other biological samples.
Biology: Employed in studies involving membrane proteins and their interactions.
Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: Applied in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt involves its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of molecules. This property enables it to solubilize plasma membranes and other biological structures without denaturing proteins. The compound targets the lipid bilayer of membranes, disrupting their structure and increasing permeability .
Comparison with Similar Compounds
Decyl Dimethyl Amino N-Oxide (C10-DAO)
- Class : Amphoteric detergent (amine oxide).
- Structure : Decyl chain linked to a dimethylamine oxide group.
- CMC : ~1–2 mM (lower than SB3-8 due to stronger hydrophobicity from the decyl chain) .
- Applications : Used in cosmetics and cleaning agents for foam stabilization. Less suitable for membrane proteins due to moderate denaturing effects .
Octyl Tetraethylene Glycol Ether (C8E4)
- Class: Non-ionic detergent.
- Structure : Octyl chain with a tetraethylene glycol hydrophilic head.
- CMC : ~0.1 mM (significantly lower than SB3-8, reflecting higher aggregation propensity) .
- Applications : Common in protein extraction but may denature sensitive proteins due to stronger hydrophobic interactions .
(2-Hydroxyethyl)dimethyl(3-sulfopropyl)ammonium Hydroxide
- Class : Zwitterionic sulfobetaine (structurally similar to SB3-8 but with a hydroxyethyl group replacing octyl).
- Molecular Formula: C₇H₁₈NO₄S .
- CMC : Higher than SB3-8 (~40–50 mM) due to reduced hydrophobicity from the shorter hydroxyethyl chain .
- Applications : Mild solubilization of hydrophilic proteins; less effective for membrane-embedded targets .
Comparative Analysis of Key Properties
Research Findings
- SB3-8 vs. C10-DAO : SB3-8 outperforms C10-DAO in stabilizing G-protein-coupled receptors (GPCRs) due to its zwitterionic headgroup minimizing charge-induced aggregation .
- SB3-8 vs. C8E4 : While C8E4 has superior solubilization efficiency, it induces α-helix destabilization in enzymes like lysozyme, unlike SB3-8 .
- SB3-8 vs. Hydroxyethyl Variant : The hydroxyethyl derivative shows enhanced solubility in aqueous buffers but fails to solubilize lipid-rich membranes, limiting its utility in structural biology .
Q & A
Q. How can computational modeling complement experimental data in predicting the compound’s behavior under untested conditions?
- Methodological Answer : Use quantum mechanical calculations (DFT) to predict hydrolysis pathways or pKa shifts in novel solvents. Molecular dynamics (MD) simulations can model micelle formation thresholds in varying ionic strengths. Validate predictions with small-scale empirical tests (e.g., critical micelle concentration via tensiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
